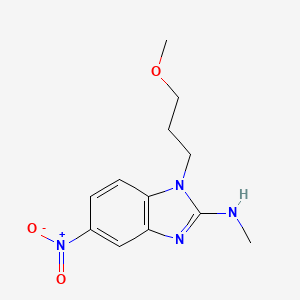
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
The synthesis of 1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine involves several steps. One common method starts with the nitration of benzimidazole to introduce the nitro group at the 5-position. This is followed by the alkylation of the benzimidazole ring with 3-methoxypropyl bromide under basic conditions to form the 1-(3-methoxypropyl) derivative. The final step involves the methylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate .
Industrial production methods typically involve similar steps but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound’s unique chemical structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and signal transduction pathways
作用机制
The mechanism of action of 1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound is known to act as an inhibitor of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cell growth and survival .
相似化合物的比较
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
Prucalopride: A selective serotonin receptor agonist used to treat chronic constipation.
Brinzolamide: A carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
Flumethasone Pivalate: A corticosteroid with anti-inflammatory properties.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
832102-73-5 |
|---|---|
分子式 |
C12H16N4O3 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
1-(3-methoxypropyl)-N-methyl-5-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C12H16N4O3/c1-13-12-14-10-8-9(16(17)18)4-5-11(10)15(12)6-3-7-19-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
InChI 键 |
GIWDNSYJBPPKRQ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC2=C(N1CCCOC)C=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



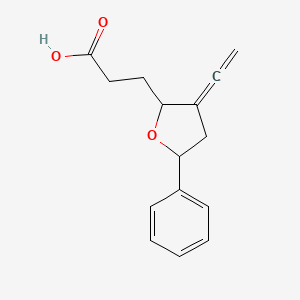
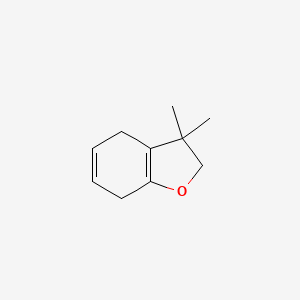
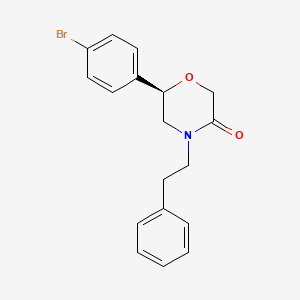
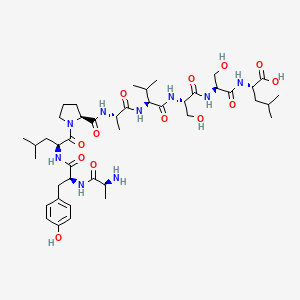
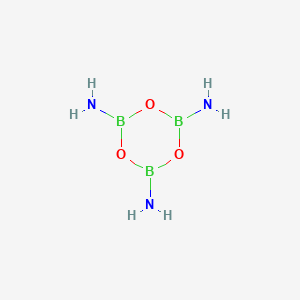

![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
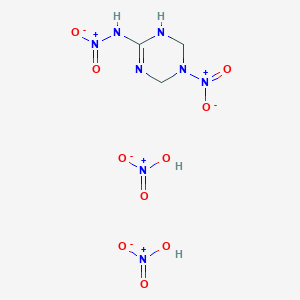
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
